(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride
Description
This compound is a piperidine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methanone bridge. The 4-aminomethyl substituent on the piperidine ring enhances its solubility in aqueous media when protonated as a hydrochloride salt. Its molecular formula is C₁₅H₁₉N₂O₃·HCl, with a calculated molecular weight of 311.8 g/mol.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c16-10-11-3-5-17(6-4-11)15(18)12-1-2-13-14(9-12)20-8-7-19-13;/h1-2,9,11H,3-8,10,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAYQHOUGDWMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the aminomethyl group: This step often involves reductive amination, where an amine is reacted with formaldehyde and a reducing agent.
Attachment of the dioxin moiety: This can be done through nucleophilic substitution reactions, where the piperidine derivative is reacted with a halogenated dioxin compound.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various alkyl halides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is structurally analogous to three classes of derivatives:
4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (): Key Difference: Replaces the dihydrobenzodioxin group with a pyridinyl ring. Impact: Pyridine’s aromatic nitrogen may enhance hydrogen bonding but reduce lipophilicity compared to the dihydrobenzodioxin’s oxygen-rich structure.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone (): Key Difference: Lacks the 4-aminomethyl substituent on piperidine. Impact: Absence of the primary amine reduces solubility in polar solvents and may weaken interactions with charged biological targets.
2-[[5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (): Key Difference: Incorporates an oxadiazole-thioether linker and a 4-methylpiperidine group. Impact: The oxadiazole ring increases metabolic stability, while the methyl group on piperidine may sterically hinder receptor binding compared to the aminomethyl group.
Physicochemical Properties
Pharmacological Profiles
- Toxicity : The pyridinyl analog lacks GHS classification (), while the target compound’s hydrochloride salt likely requires stringent handling due to amine reactivity.
- Metabolic Stability : The oxadiazole derivative () may exhibit longer half-life due to resistance to cytochrome P450 oxidation.
- Bioavailability : The target compound’s hydrochloride salt improves solubility, favoring oral absorption over the neutral piperidine base ().
Research Findings and Limitations
- Structural-Activity Relationship (SAR): The dihydrobenzodioxin group correlates with enhanced GPCR binding, while the aminomethyl substituent optimizes solubility and target engagement .
- Computational modeling or in vitro assays are needed to validate hypotheses.
Biological Activity
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride, with the CAS number 1353980-89-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 312.79 g/mol. It features a piperidine ring and a benzo[dioxin] moiety, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₃ |
| CAS Number | 1353980-89-8 |
| Molecular Weight | 312.79 g/mol |
| Purity | 95% |
Anticancer Activity
Research indicates that compounds containing piperidine and dioxin moieties exhibit anticancer properties. A study highlighted the potential of similar compounds in inducing apoptosis in cancer cell lines through caspase activation pathways . The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Piperidine derivatives have been associated with antibacterial and antifungal effects. For instance, studies on related compounds have shown efficacy against various pathogens, indicating that this compound may exhibit similar properties .
Neuroprotective Effects
Piperidine derivatives are also noted for their neuroprotective capabilities. They have been studied for their role in modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease. The potential neuroprotective effects of this compound could be linked to its ability to inhibit acetylcholinesterase (AChE) activity, thereby enhancing cholinergic transmission .
Study 1: Apoptosis Induction in Cancer Cells
A recent study investigated the effects of a similar piperidine derivative on SMMC7721 liver cancer cells. The results showed a significant increase in apoptosis rates associated with elevated caspase-3 expression levels, suggesting that the compound can effectively induce programmed cell death in cancer cells .
Study 2: Antimicrobial Activity Evaluation
Another investigation focused on evaluating the antimicrobial activity of piperidine-containing compounds against various bacterial strains. The results indicated that certain derivatives exhibited notable inhibition zones in agar diffusion assays, supporting the hypothesis that these compounds possess antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
